

commercial availability of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1418012

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Application of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic Acid Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid** and its closely related, commercially available analogs. It is designed for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. This document moves beyond a simple catalog listing to offer field-proven insights into sourcing, application, and the rationale behind experimental design choices, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon (C-C) bonds, a foundational process for constructing the complex molecular architectures of new drug candidates.^[1]

The specific substitution pattern of the target molecule, (3-Fluoro-4-(carbamoyl)phenyl)boronic acid, and its derivatives, offers distinct strategic advantages in drug design:

- Fluorine Substitution: The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[\[1\]](#)
- Carbamoyl Group: This functional group provides a versatile handle for further chemical modification and can act as a key hydrogen bond donor/acceptor, facilitating interaction with biological targets.[\[1\]](#)

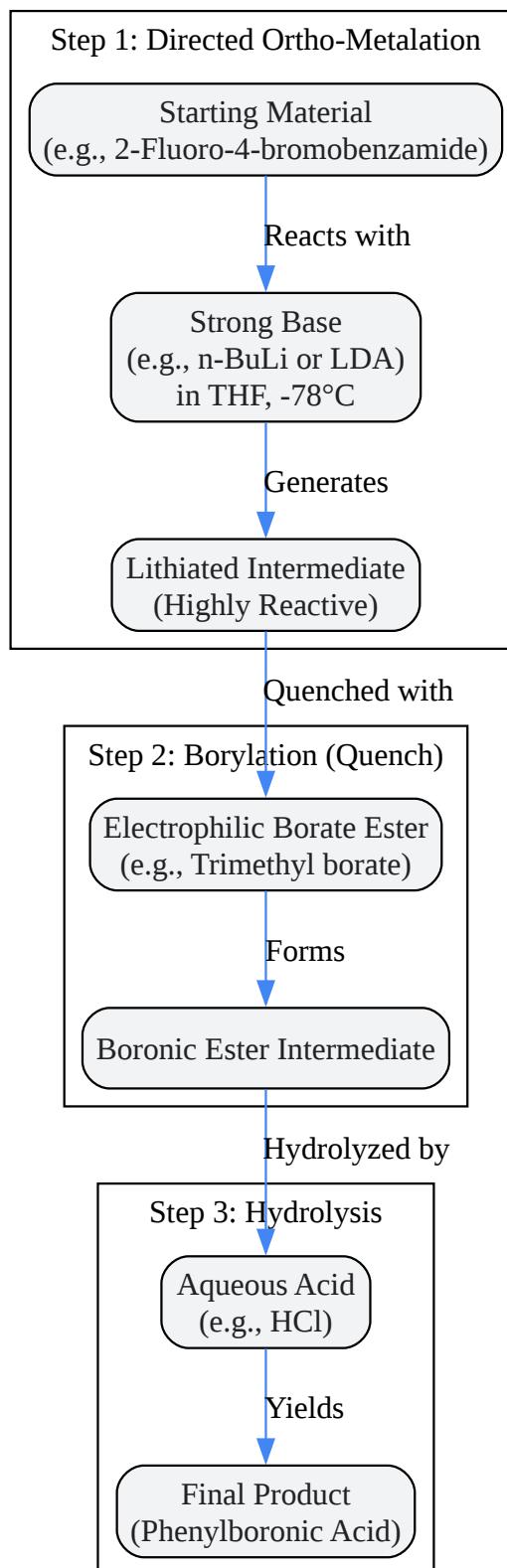
While the exact requested compound, **(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid**, has limited direct commercial listings, several closely related and highly functional analogs are readily available. This guide will focus on these key derivatives, providing a comprehensive overview of their sourcing and application.

Chemical Identity and Physicochemical Properties of Key Analogs

For clarity and reproducibility in research, it is critical to distinguish between the available analogs. The most common derivatives feature N-methylation on the carbamoyl group.

Property	(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid	(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Structure	(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid structure	(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid structure
CAS Number	849833-86-9[2][3]	913835-59-3
Molecular Formula	C ₈ H ₉ BFNO ₃ [2][3]	C ₉ H ₁₁ BFNO ₄
Molecular Weight	196.97 g/mol [2]	227.00 g/mol
Physical Form	Solid / Powder[3]	Solid
Typical Purity	≥98%[3]	98%
InChIKey	IVSXSBGNMOZTJR-UHFFFAOYSA-N[2]	QPQWMXDTOWMILI-UHFFFAOYSA-N

Commercial Sourcing and Supplier Analysis


Acquiring high-purity starting materials is a critical, self-validating step in any synthetic workflow. The following suppliers offer key analogs of the target compound. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.

Supplier	Product Name	CAS Number	Notes
Sigma-Aldrich	(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid	913835-59-3	Distributes for Ambeed, Inc. Purity listed at 98%.
Matrix Fine Chemicals	[3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID	849833-86-9	Offers both small and large quantities. [2]
Denisco Chemicals	3 Fluoro 4 Methylcarbamoyl Phenylboronic Acid	849833-86-9	Available in technical grade with 98% purity. [3]
BLDpharm	(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid	874219-19-9	Note the different substitution pattern (regioisomer). [4]
Laibo Chem	(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid	849833-86-9	Available in gram quantities. [5]

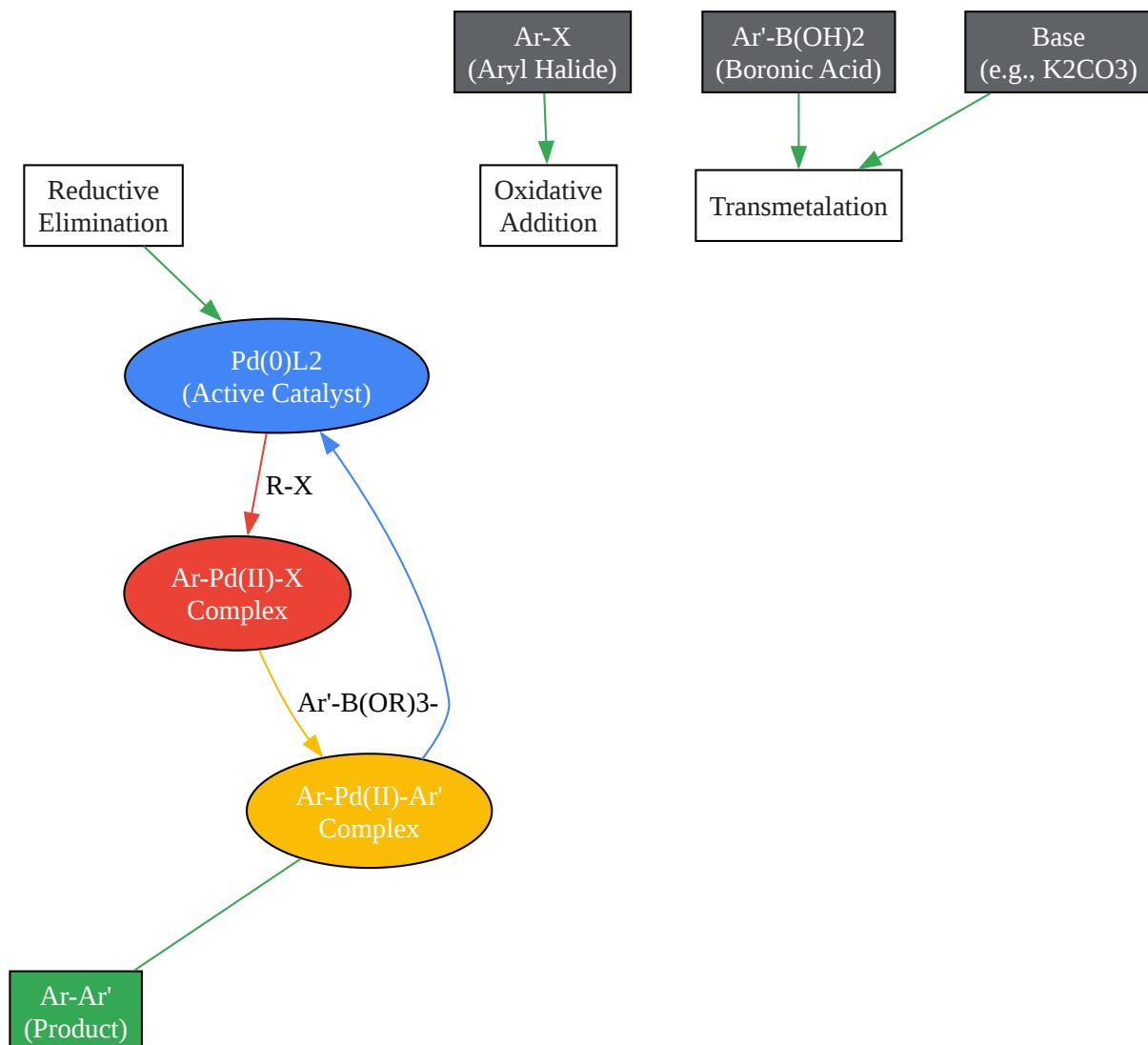
General Synthesis Pathway: A Foundational Workflow

Understanding the synthesis of these reagents provides insight into potential impurities and handling requirements. A common and robust method for preparing substituted phenylboronic acids involves directed ortho-metallation followed by quenching with a borate ester.[\[6\]](#)

Workflow: Synthesis of a Substituted Phenylboronic Acid

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for phenylboronic acids.


Causality in Synthesis:

- Directed Ortho-Metalation: The amide group directs the strong base (like n-BuLi) to deprotonate the adjacent position on the aromatic ring. This is a highly regioselective method for creating the key carbon-lithium bond.
- Low Temperature (-78°C): The lithiated intermediate is extremely reactive and unstable. Performing the reaction at low temperature is critical to prevent side reactions and degradation.
- Electrophilic Quench: Trimethyl borate serves as an electrophile that the nucleophilic lithiated ring attacks.
- Hydrolysis: The final acidic workup converts the boronic ester into the desired boronic acid, which is typically a stable, crystalline solid that can be purified.[6][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of (3-Fluoro-4-(carbamoyl)phenyl)boronic acid derivatives is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This protocol is a cornerstone of modern medicinal chemistry for building biaryl or aryl-heteroaryl scaffolds.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol is designed to be robust and includes internal checks for success.

Objective: To couple (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with 2-bromo-pyridine.

Materials:

- (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)
- 2-Bromopyridine (1.0 equivalent)
- Palladium Catalyst: $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)
- Base: Potassium Carbonate (K_2CO_3) (3.0 equivalents), finely ground
- Solvent: 1,4-Dioxane and Water (4:1 ratio)

Step-by-Step Methodology:

- Inert Atmosphere Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask, add the (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, 2-bromopyridine, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
 - Causality: The active $\text{Pd}(0)$ catalyst is oxygen-sensitive. An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation to inactive $\text{Pd}(\text{II})$, which would halt the catalytic cycle.
- Solvent Degassing: Add the degassed dioxane/water solvent mixture via cannula or syringe.
 - Causality: Dissolved oxygen in the solvent must be removed. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon) is a critical, self-validating step for reaction success.
- Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.
 - Causality: Heat is required to drive the oxidative addition and reductive elimination steps at a reasonable rate.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (2-bromopyridine) indicates completion. This provides an in-process check.

- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Safe Handling, Storage, and Stability

Adherence to safety protocols is non-negotiable. Boronic acids, while generally stable, require specific handling.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[8] Many suppliers recommend storage under an inert atmosphere at room temperature to prevent degradation.
- **Handling:** Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.^[9] Avoid creating dust.^[10] Handle in a chemical fume hood.^[8]
- **Incompatibilities:** Avoid strong oxidizing agents and strong bases.^[10]
- **Stability:** Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry. Storing the compound properly minimizes this.

Conclusion

(3-Fluoro-4-(carbamoyl)phenyl)boronic acid and its commercially available N-methylated analogs are powerful and versatile building blocks for drug discovery. Their strategic incorporation of fluorine and a modifiable carbamoyl group makes them highly valuable for generating novel chemical entities. By understanding the nuances of their commercial availability, applying robust and well-rationalized synthetic protocols like the Suzuki-Miyaura coupling, and adhering to strict safety and handling standards, researchers can effectively leverage these reagents to accelerate the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID | CAS 849833-86-9 [matrix-fine-chemicals.com]
- 3. indiamart.com [indiamart.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [commercial availability of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418012#commercial-availability-of-3-fluoro-4-methoxycarbamoyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com